Enantiomeric Purity
The primary differentiation is its defined (2S,3S) stereochemistry, which ensures the production of a single enantiomer in asymmetric syntheses. Replacing it with a racemic mixture IS NOT acceptable because it would yield a racemic product, halving the yield of the desired enantiomer and introducing an often difficult-to-remove impurity. The target compound is supplied as a single, defined enantiomer, which is standard for chiral building blocks of this class, whereas the common and less expensive analog 1,4-dichloro-2,3-butanediol (CAS 2419-73-0) is typically a racemic mixture . While precise enantiomeric excess (ee) values for commercial batches of this specific compound are not publicly available in primary literature, its classification as a 'Chiral Reagent' by major suppliers implies a high enantiomeric purity typical for such research chemicals .
| Evidence Dimension | Enantiomeric Purity |
|---|---|
| Target Compound Data | Single (2S,3S) enantiomer (exact ee% not specified by vendors, but implied >95% for chiral reagent class) |
| Comparator Or Baseline | 1,4-Dichloro-2,3-butanediol (CAS 2419-73-0): Racemic mixture |
| Quantified Difference | Qualitative: Single enantiomer vs. racemic mixture. Use of the target compound avoids a potential 50% yield loss and purification challenges. |
| Conditions | Asymmetric synthesis context, where stereochemical outcome is critical. |
Why This Matters
For procurement, selecting the single enantiomer is essential for any stereospecific synthesis; using a racemic mixture would require additional, costly chiral resolution steps.
